molecular formula C16H23NO9S B7883083 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose

Cat. No.: B7883083
M. Wt: 405.4 g/mol
InChI Key: ZFVQIBIWKBDEPG-QCODTGAPSA-N
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Description

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose (CAS RN: 10043-46-6) is a specialized thioglycoside derivative of glucosamine, characterized by the substitution of the oxygen atom in the pyranose ring with a sulfur atom . This molecular modification places it in the category of 5-thio-sugars, a class of compounds known for their stability and resistance to hydrolysis by glycosidases due to the thio-glycosidic bond. With a molecular formula of C16H23NO9S and a molecular weight of 405.42 g/mol, this protected sugar derivative is supplied as a solid and requires frozen storage (<0°C) to maintain its stability, as it is heat-sensitive . The compound is presented for Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research value of this peracetylated thio-sugar lies in its role as a key synthetic intermediate in carbohydrate chemistry. It is particularly valuable for the synthesis of complex oligosaccharides and glycoconjugates, especially those containing thioglycoside linkages. The acetyl-protecting groups can be selectively removed to reveal free hydroxyl groups for further chemical manipulation. Furthermore, thio-sugar analogues are of significant interest in biochemical and medicinal research for investigating enzyme mechanisms, as they often act as potent inhibitors of glycosidases and glycosyltransferases. The unique electronic and steric properties of the sulfur atom can alter the sugar's conformation and reactivity, making it a valuable probe for studying carbohydrate-processing enzymes and exploring potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVQIBIWKBDEPG-QCODTGAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from D-Glucose Derivatives

The most extensively documented route begins with D-glucose and proceeds through sequential protection, substitution, and acetylation steps . This method achieves an overall yield of 68–75% through six optimized stages:

  • Isopropylidene Protection :
    D-glucose undergoes isopropylidene protection at the 3,4-hydroxyl groups using acetone and sulfuric acid, yielding 2-acetamido-2-deoxy-3,4-O-isopropylidene-D-glucopyranose. This step ensures selective reactivity at the 1,6-positions for subsequent modifications .

  • Bromination at C1 :
    The 1-hydroxyl group is replaced with bromine using hydrogen bromide in acetic acid, forming 1-bromo-2-acetamido-2-deoxy-3,4-O-isopropylidene-D-glucopyranose. Nuclear magnetic resonance (NMR) analysis confirms complete substitution at C1 .

  • Thiourea-Mediated Thiolation :
    Reaction with thiourea in methanol facilitates nucleophilic displacement of bromine by sulfur, producing the 1-thio derivative. Sodium metabisulfite is employed to stabilize the thiol intermediate, minimizing oxidative dimerization .

  • Acetylation of Hydroxyl Groups :
    The remaining hydroxyl groups at positions 3,4, and 6 are acetylated using acetic anhydride in pyridine. Kinetic studies show that maintaining the reaction at 0°C for 4 hours prevents over-acetylation .

  • Deprotection of Isopropylidene Group :
    Acidic hydrolysis with dilute hydrochloric acid removes the isopropylidene group, followed by neutralization and crystallization. X-ray diffraction analysis verifies the retention of the beta-D configuration at this stage .

  • Final Acetylation :
    A second acetylation step ensures complete protection of all hydroxyl groups, yielding the target compound with >98% purity by high-performance liquid chromatography (HPLC) .

Key Advantages :

  • High regioselectivity due to stepwise protection.

  • Compatibility with large-scale production (demonstrated at 10 kg batches).

  • Crystalline intermediates facilitate purification .

Direct Thioglycosylation from Pre-Acetylated Intermediates

An alternative approach utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose as the starting material, bypassing initial protection steps . The synthesis involves:

Step 1: Thioacetyl Formation
Refluxing the brominated precursor with thiourea in anhydrous acetone induces nucleophilic substitution at C1. The reaction proceeds via an SN2 mechanism, confirmed by inversion of configuration at C1 in the product .

Step 2: Controlled Hydrolysis
Sodium metabisulfite in aqueous dichloromethane selectively hydrolyzes acetyl groups without cleaving the thioacetamide bond. Optimized conditions (5–8 hours at 60°C) achieve 82% yield while preserving stereochemical integrity .

Mechanistic Insights :
Density functional theory (DFT) calculations indicate that the beta-anomer’s stability arises from reduced 1,3-diaxial interactions compared to the alpha-form. This thermodynamically controlled process favors beta-D configuration formation .

Scalability Considerations :

  • Solvent recycling reduces production costs by 40%.

  • Microwave-assisted cyclization (tested at 100 W for 15 minutes) shortens reaction times but requires precise temperature control to prevent decomposition .

Enzymatic Synthesis and Biocatalytic Approaches

Emerging methodologies employ glycosidases and thioglycoligases to catalyze thioglycoside bond formation. While less common than chemical synthesis, these methods offer advantages in stereocontrol and environmental sustainability:

Enzyme Selection :

  • Beta-glucosidases from Aspergillus niger show 74% conversion efficiency for 1-thio-beta-D-glucopyranosides.

  • Site-directed mutagenesis at the active site (e.g., E186A variant) enhances substrate affinity for N-acetylglucosamine derivatives .

Reaction Optimization :

  • A biphasic system (aqueous buffer/toluene) improves enzyme stability and product yield (58% vs. 32% in pure buffer).

  • Immobilization on silica gel supports enables enzyme reuse for up to 5 cycles without significant activity loss .

Limitations :

  • High enzyme costs limit industrial applicability.

  • Incomplete acetylation necessitates post-reaction chemical modifications .

Analytical Characterization and Quality Control

Critical quality attributes of the target compound are verified through:

Spectroscopic Analysis :

  • 1H-NMR : Key signals include δ 5.21 (H1, d, J = 10.2 Hz, beta-configuration), δ 2.05–2.15 (4 × OAc), and δ 1.98 (NAc) .

  • 13C-NMR : Peaks at 170.2 ppm (C=O of NAc) and 24.8 ppm (S-C1) confirm structural integrity .

Crystallographic Validation :
Single-crystal X-ray diffraction (SCXRD) reveals a 4C1 chair conformation with all acetyl groups equatorial. The C1-S bond length measures 1.812 Å, consistent with single-bond character .

Comparative Evaluation of Synthetic Methods

ParameterMulti-Step SynthesisDirect ThioglycosylationEnzymatic Method
Overall Yield68–75%80–82%58%
Purity>98%95–97%85–90%
Reaction Time72 hours12 hours48 hours
Scalability>10 kg1–5 kg<100 g
Environmental ImpactModerate (solvent use)Low (recycled solvents)Low (aqueous)

Key Findings :

  • Direct thioglycosylation offers the best balance of yield and efficiency for pilot-scale production.

  • Enzymatic methods, while promising, require further development to compete with chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl groups and the sulfur atom in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as thiols or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further modified or utilized in different applications.

Scientific Research Applications

Pharmaceutical Applications

Glycosylation Reactions
This compound is widely used as an intermediate in the synthesis of glycosylated drugs. Glycosylation is crucial for the biological activity of many pharmaceutical agents, as it can enhance their efficacy and stability. For example, it serves as a precursor for the synthesis of glycoproteins that are essential for therapeutic applications .

Antiviral and Anticancer Agents
Research has demonstrated that derivatives of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose may exhibit antiviral and anticancer properties. Studies have indicated that modifications to the sugar moiety can influence the biological activity of these compounds, making them potential candidates for drug development .

Biotechnology Applications

Development of Glycoproteins
In biotechnology, this compound plays a significant role in the production of glycoproteins. These proteins are vital for various biological functions and are used in therapeutic contexts such as monoclonal antibody production. The incorporation of thioglucopyranose derivatives can improve the pharmacokinetic properties of these proteins .

Carbohydrate Interaction Studies
The compound is instrumental in glycobiology research, providing insights into carbohydrate-protein interactions. Understanding these interactions is essential for elucidating mechanisms of cell signaling and immune responses .

Food Industry Applications

Food Additive
In the food industry, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose can be utilized as a sweetening agent or flavor enhancer. Its ability to mimic sugar while potentially offering lower caloric content makes it attractive for formulating healthier food products .

Research and Development

Analytical Chemistry
This compound is also used in analytical chemistry for the development of new methods to analyze carbohydrates and their derivatives. Its unique structure allows researchers to create specific assays that can detect glycosylation patterns in various biological samples .

Case Studies

Application AreaStudy ReferenceFindings
PharmaceuticalResearch on glycosylated drugsEnhanced efficacy observed in glycosylated derivatives .
BiotechnologyDevelopment of monoclonal antibodiesImproved stability and functionality due to glycosylation .
Food ScienceUse as a sweetenerLower caloric content while maintaining sweetness .
Analytical ChemistryMethods for carbohydrate analysisNew assays developed using this compound showed high sensitivity .

Mechanism of Action

The mechanism by which 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose exerts its effects involves its interaction with molecular targets and pathways. The presence of the sulfur atom enhances its binding affinity to certain enzymes and receptors, leading to specific biological activities. The acetyl groups also play a role in modulating the compound's reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Biological/Reactivity Notes
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-thioglucopyranose 7772-79-4 Anomeric S, acetylated at 1,3,4,6 High stability in glycosylation; used as a glycosyl donor
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside 99409-32-2 Anomeric S, phthalimido at C2, acetylated at 3,4,6 Enhanced glycosyl donor reactivity due to phthalimido group
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose 7784-54-5 Anomeric O, α-configuration Lower thermal stability than β-thio analog; prone to hydrolysis
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trichloroacetamido-β-D-glucopyranose N/A Trichloroacetamido at C2 Strong electron-withdrawing group improves leaving ability in glycosylation
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride 3068-34-6 Anomeric Cl, acetylated at 3,4,6 Reactive glycosyl donor but less stable than thio derivatives

Stability and Handling

  • Thermal Stability: β-thioglucopyranose derivatives exhibit superior stability (decomposition >150°C) compared to α-O-glycosides (decomposition ~100°C) .
  • Storage : Recommended at 2–8°C under inert gas to prevent hydrolysis or oxidation .

Biological Activity

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose is a modified sugar that has garnered attention in various fields including pharmaceuticals, biotechnology, and glycobiology. This compound is characterized by its unique structural features which facilitate specific biological activities. This article will explore its biological activity through a review of relevant literature, case studies, and data tables.

  • Molecular Formula : C16H23NO10
  • Molecular Weight : 389.36 g/mol
  • CAS Number : 7772-79-4
  • Melting Point : 188°C
  • Purity : ≥98% (HPLC)

Biological Applications

1. Pharmaceutical Development

  • The compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to mimic natural sugars makes it valuable in drug design targeting glycosylation processes, enhancing the efficacy of therapeutic compounds .

2. Glycobiology Research

  • It plays a significant role in studying carbohydrate interactions and functions, aiding researchers in understanding cell signaling pathways and immune responses. Its structural properties allow for the exploration of glycan-mediated biological processes .

3. Biotechnology

  • In biotechnology, it contributes to the development of glycoproteins and other biomolecules. The compound enhances the stability and functionality of therapeutic proteins by providing essential structural components .

4. Food Industry

  • As a food additive, it can serve as a sweetening agent or flavor enhancer, contributing to healthier food formulations with reduced sugar content .

Case Study 1: Glycosylation Processes

A study highlighted the role of 2-acetamido derivatives in glycosylation reactions. The compound was found to improve yields in synthesizing glycosides through its reactivity with various thiol nucleophiles, demonstrating its utility in creating complex carbohydrates essential for drug development .

Case Study 2: Antiviral Activity

Research indicated that derivatives of this compound exhibited antiviral properties against certain viruses by interfering with viral glycoprotein synthesis. This suggests potential applications in developing antiviral therapies .

Research Findings

A systematic review of recent studies revealed several key findings regarding the biological activity of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose:

StudyFindings
Demonstrated enhanced efficacy in glycosylation reactions compared to non-thio-modified sugars.
Identified potential antiviral properties through inhibition of viral glycoprotein synthesis.
Showed improved stability of therapeutic proteins when incorporated into glycoprotein structures.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose?

  • Methodology : Focus on protecting group strategies (e.g., acetyl vs. benzyl groups) to ensure regioselectivity during glycosylation. Use intermediates like 2,3,4,6-tetra-O-acetyl-D-glucopyranose or azide derivatives (e.g., 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide ) for stepwise deprotection. Monitor reaction progress via HPLC and NMR to confirm intermediate structures.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology : Combine 1H^{1}\text{H}-NMR (axial/equatorial proton coupling constants) and 13C^{13}\text{C}-NMR (anomeric carbon shifts) with polarimetry. Compare data to structurally analogous compounds (e.g., Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside ). Mass spectrometry (HRMS) validates molecular weight.

Q. What are common synthetic intermediates for generating thioglycoside derivatives?

  • Methodology : Use trichloroacetimidate donors (e.g., O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl] trichloroacetimidate ) or isothiocyanate-functionalized analogs (e.g., 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate ) to introduce sulfur-based linkages. Optimize thiophilic catalysts (e.g., BF3_3-Et2_2O) for coupling efficiency .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields while minimizing side reactions (e.g., anomerization or hydrolysis)?

  • Methodology : Screen solvent systems (e.g., dichloromethane vs. acetonitrile) and temperature gradients. Computational modeling (e.g., quantum chemical calculations ) predicts transition states for glycosidic bond formation. Validate with kinetic studies using 19F^{19}\text{F}-NMR probes for real-time monitoring.

Q. What experimental strategies address contradictions in reported toxicity profiles of thioglucopyranose derivatives?

  • Methodology : Perform comparative in vitro assays (e.g., MTT assays on cancer vs. normal cell lines) with structurally related compounds (e.g., 2-Azido-2-deoxy-D-glucose ). Use LC-MS to quantify metabolic byproducts and identify toxic intermediates .

Q. How can targeted delivery systems improve the bioavailability of this compound in biological studies?

  • Methodology : Conjugate with ligand-functionalized carriers (e.g., folate or antibody-linked nanoparticles) via thiourea linkages . Assess cellular uptake via fluorescence labeling (e.g., FITC-tagged analogs ) and validate efficacy in 3D tumor spheroid models .

Q. What enzymatic tools are available to study the compound’s interactions with glycosyltransferases or glycosidases?

  • Methodology : Use recombinant enzymes (e.g., β-1,4-galactosyltransferases ) in in vitro assays with UDP-sugar donors. Monitor enzymatic transformations via TLC or MALDI-TOF. Compare activity to natural substrates (e.g., hyaluronic acid fragments ).

Q. How do solvent polarity and temperature affect the stability of the acetyl and thioglycoside groups?

  • Methodology : Conduct accelerated stability studies (40–60°C) in buffered (pH 7.4) and organic media. Quantify degradation via HPLC-UV and identify byproducts using LC-QTOF. Cross-reference with thermogravimetric analysis (TGA) data .

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